N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide
Description
N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide is a cyclohexyl-substituted acetamide derivative featuring a hydroxyethyl-methyl-amino substituent at the 2-position of the cyclohexyl ring. The hydroxyethyl group may enhance solubility, while the methylamino moiety could influence receptor binding interactions. Synonyms for this compound include N-{trans-4-[Ethyl(2-hydroxyethyl)amino]cyclohexyl}acetamide and N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide, with CAS registry number 1353985-15-5 .
Properties
IUPAC Name |
N-[2-[2-hydroxyethyl(methyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(15)12-10-5-3-4-6-11(10)13(2)7-8-14/h10-11,14H,3-8H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQWQXHHQFYBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide typically involves the reaction of cyclohexylamine with 2-chloro-N-methylacetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the carbonyl carbon of the acetamide, displacing the chlorine atom.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-{2-[(2-Oxo-ethyl)-methyl-amino]-cyclohexyl}-acetamide.
Reduction: Formation of N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the amine group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Synthetic Efficiency: N-Benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide is synthesized via a one-pot multicomponent reaction with 81% yield, suggesting scalable production .
- Solubility: The hydrochloride salt of N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide likely improves aqueous solubility compared to the free base form .
Acetamides with Phenoxy or Aromatic Substituents
Table 2: Aromatic and Phenoxy Derivatives
Key Observations :
- Anti-inflammatory Potential: Phenoxy-substituted analogs (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) show marked anti-inflammatory and analgesic effects, suggesting that the target compound’s hydroxyethyl group could modulate similar pathways .
- Structural Stability: N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide forms hydrogen-bonded chains in its crystal structure, which may influence its stability and formulation .
Pesticidal and Agrochemical Acetamides
Table 3: Chlorinated Acetamide Herbicides
Key Observations :
- Structural Divergence : The target compound lacks the chloro and alkoxy groups critical for herbicidal activity in alachlor and pretilachlor, making it unlikely to serve as a pesticide .
Research Findings and Gaps
- Pharmacological Data: While analogs like N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide demonstrate anti-inflammatory activity , the target compound’s biological profile remains unstudied.
- Synthesis : Multicomponent reactions (e.g., ) offer efficient routes for structurally complex acetamides, but the target compound’s synthesis method is undocumented.
- Safety: Toxicity data are unavailable for many analogs (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide ), highlighting a need for thorough toxicological profiling.
Biological Activity
N-{2-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-acetamide, also known by its CAS number 1032684-85-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its unique molecular structure, which includes a cyclohexyl ring and a hydroxyl group. This structure contributes to its solubility and interaction with biological targets. The compound's chemical formula is C_{12}H_{21}N_{3}O, indicating the presence of nitrogen and oxygen, which are essential for biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation and survival pathways. For instance, it has been shown to affect cyclin-dependent kinase (CDK) activity, which is crucial for cell cycle regulation .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cell lines. In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in HCT116 cells, with an increase in early and late apoptotic cells compared to control groups .
- Cell Cycle Arrest : Data indicate that this compound can cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in treated cells .
Cytotoxicity Studies
A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 | Apoptosis induction |
| HCT116 | 6 | CDK inhibition |
| HepG-2 | 48 | Cell cycle arrest |
These findings indicate that this compound exhibits potent cytotoxic effects, particularly against HCT116 cells, suggesting its potential as an anti-cancer agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a 50% reduction in tumor volume after four weeks of treatment .
- Neuroprotective Effects : Emerging research suggests that this compound may also exhibit neuroprotective properties. In animal models of neurodegeneration, treatment with this compound improved cognitive function and reduced neuronal apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
